4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole
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Overview
Description
4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1H-1,2,3-triazole with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-1,2,3-triazole: Lacks the isopropyl group, which may affect its reactivity and applications.
2-(propan-2-yl)-2H-1,2,3-triazole: Lacks the bromine atom, which can influence its chemical properties and reactivity.
Uniqueness
4-bromo-2-(propan-2-yl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the isopropyl group. This combination of substituents can enhance its reactivity and make it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
1516805-15-4 |
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Molecular Formula |
C5H8BrN3 |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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